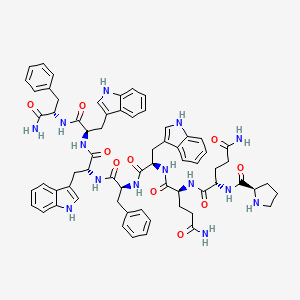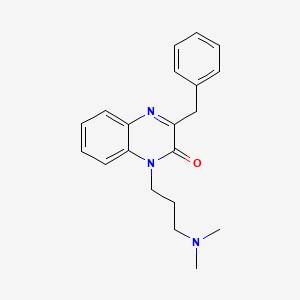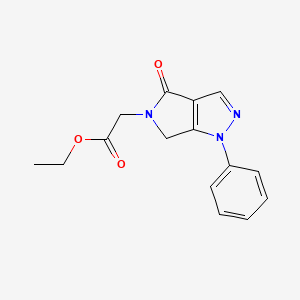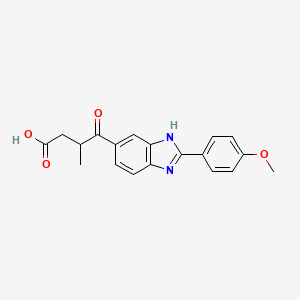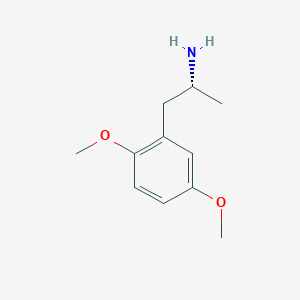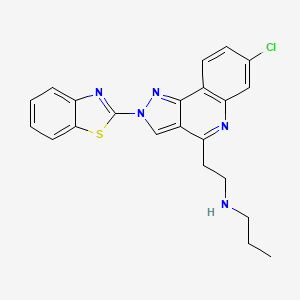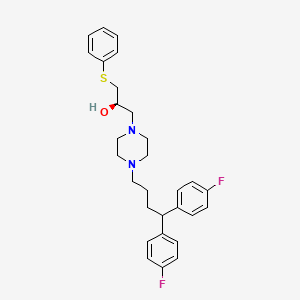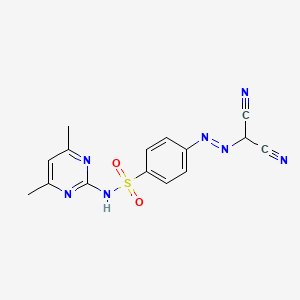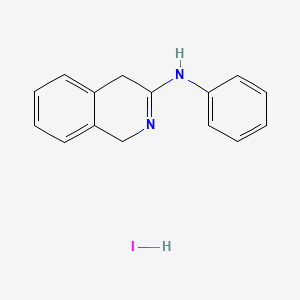
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide is a chemical compound with the molecular formula C15H14N2·HI It is known for its unique structure, which includes an isoquinoline core and a phenyl group
準備方法
The synthesis of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. The reaction is usually carried out in the presence of a hydriodic acid catalyst, which facilitates the formation of the hydriodide salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
3(2H)-Isoquinolinimine, 1,4-dihydro-N-phenyl-, hydriodide can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure without the phenyl group.
Quinoline: Similar core structure but different functional groups.
Phenylisoquinoline: Contains a phenyl group but differs in the position and nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
120130-47-4 |
|---|---|
分子式 |
C15H15IN2 |
分子量 |
350.20 g/mol |
IUPAC名 |
N-phenyl-1,4-dihydroisoquinolin-3-amine;hydroiodide |
InChI |
InChI=1S/C15H14N2.HI/c1-2-8-14(9-3-1)17-15-10-12-6-4-5-7-13(12)11-16-15;/h1-9H,10-11H2,(H,16,17);1H |
InChIキー |
PRMIKUXJTURSME-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN=C1NC3=CC=CC=C3.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
